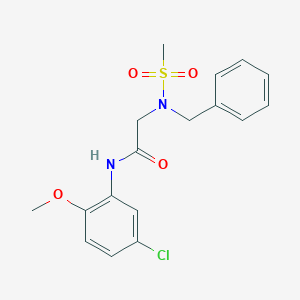

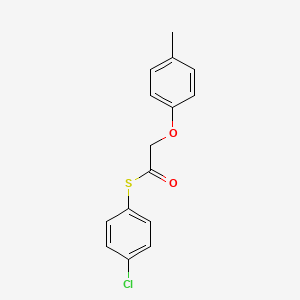

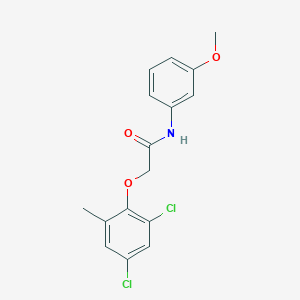

N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related sulfonyl compounds involves various strategies, including the use of glycinamide hydrochloride as a transient directing group for the C(sp3)−H arylation of 2-methylbenzaldehydes, resulting in practical 2-benzylbenzaldehydes with satisfactory yield (Wen & Li, 2020). Additionally, Weinreb amide-based synthetic equivalents facilitate the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks through N-benzylation and arylmagnesium halide addition (Kommidi, Balasubramaniam, & Aidhen, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to N2-benzyl-N1-(5-chloro-2-methoxyphenyl)-N2-(methylsulfonyl)glycinamide has been elucidated through X-ray crystallography, revealing the planarity of tetrazole rings and the lack of conjugation to the aryl rings at the 1- and 5-positions (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Sulfonylation reactions play a crucial role in modifying the chemical properties of benzyl compounds. For example, the sulfonylation of benzylic C-H bonds of aryl(o-tolyl)methanones with arylsulfonyl hydrazides or arylsulfonyl chlorides has been developed, offering a range of aryl(2-(arylsulfonylmethyl)aryl)methanones (Gong et al., 2018).

作用机制

Target of Action: The primary target of CBKinase1_002844 is the Casein Kinase 1 (CK1) family . CK1 isoforms have been shown to phosphorylate key regulatory molecules involved in various cellular processes .

Mode of Action: The compound interacts with its targets by binding to the CK1 isoforms, leading to the phosphorylation of key regulatory molecules . This interaction results in changes in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Biochemical Pathways: The affected pathways include those involved in cell cycle regulation, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these pathways are critical for cell survival and tumorigenesis .

Pharmacokinetics:Result of Action: The molecular and cellular effects of CBKinase1_002844’s action involve the regulation of key signaling pathways that are critically involved in tumor progression . Altered expression or activity of different CK1 isoforms in tumor cells has been observed .

Action Environment: Environmental factors can influence the action, efficacy, and stability of CBKinase1_002844.

Mechanism of Action of BRD-K72991554-001-01-6

Target of Action: The primary target of BRD-K72991554-001-01-6 is the Bromodomain and Extra-Terminal (BET) family of proteins , which includes BRD2, BRD3, BRD4, and BRDT.

Mode of Action: BRD-K72991554-001-01-6 is designed to trigger the proteolytic degradation of the target protein . It consists of a ligand for the target protein and a ligand for a ubiquitin ligase . The compound causes the association of the target protein with the E3 ubiquitin ligase, leading to its subsequent ubiquitination and degradation .

Biochemical Pathways: The affected pathways involve the regulation of gene expression through the modification of chromatin structure . The downstream effects include changes in cell proliferation and differentiation, which can influence the progression of diseases like cancer .

Pharmacokinetics:Result of Action: The molecular and cellular effects of BRD-K72991554-001-01-6’s action involve the degradation of the BET family of proteins, leading to changes in gene expression . This can have significant effects on cell proliferation and differentiation .

属性

IUPAC Name |

2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4S/c1-24-16-9-8-14(18)10-15(16)19-17(21)12-20(25(2,22)23)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBRJEFCFYLSIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)

![3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5722609.png)

![2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5722638.png)

![N'-[2-(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5722657.png)

![3-chloro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B5722682.png)